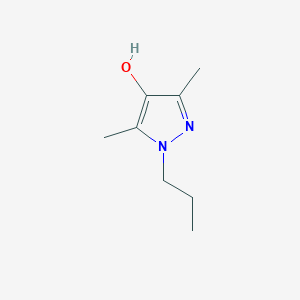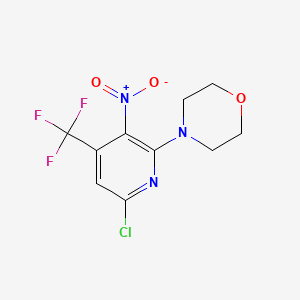
4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine
Übersicht
Beschreibung
This would typically include the IUPAC name, other names (if any), and a brief overview of the compound’s significance or uses.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
- 4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine is a key intermediate in the synthesis of various biologically active compounds. This includes derivatives that exhibit potential biological activities, such as anticancer properties, and are used in the design and synthesis of small molecule inhibitors (Wang et al., 2016).
Structural Analysis and Chemical Stability
- The compound's structure and stability have been studied, revealing insights into its behavior in chemical reactions. For example, the morpholine residue in certain isomers is connected at different positions of the imidazole ring, affecting the stability and reactivity of the compound (Gzella, Wrzeciono, & Poppel, 2000).
Catalysis in Green Chemistry
- Morpholine derivatives, including those related to 4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine, have been used as catalysts in green chemistry applications. For instance, they have been employed in Suzuki–Miyaura and Sonogashira cross-coupling reactions, demonstrating significant efficiency and recyclability (Reddy, Reddy, & Reddy, 2016).
Photophysical and Biomolecular Binding Properties
- Research has also focused on the photophysical properties and biomolecular binding capabilities of morpholine derivatives. These properties are crucial for understanding the interaction of these compounds with biological molecules, which has implications in drug design and other biomedical applications (Bonacorso et al., 2018).
Antimicrobial and Antiurease Activities
- New morpholine derivatives, including those related to the compound , have demonstrated antimicrobial and antiurease activities. These activities are significant for the development of new therapeutic agents (Bektaş et al., 2012).
Insecticidal Applications
- Pyridine derivatives, which include morpholine-related compounds, have been explored for their insecticidal properties. This research is crucial for developing new, more effective insecticides for agricultural use (Bakhite et al., 2014).
Safety And Hazards
This involves examining the compound’s safety profile, including its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthesis methods, applications, or modifications to the compound.
Please consult with a chemistry professional or academic for more specific and detailed analysis.
Eigenschaften
IUPAC Name |
4-[6-chloro-3-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O3/c11-7-5-6(10(12,13)14)8(17(18)19)9(15-7)16-1-3-20-4-2-16/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNCOPLIRXJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



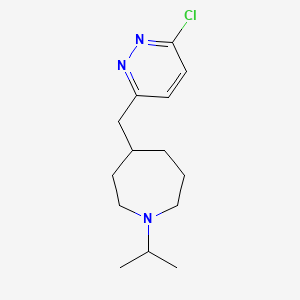
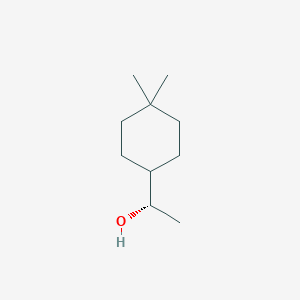
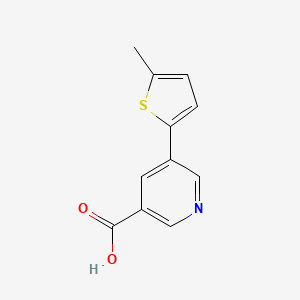
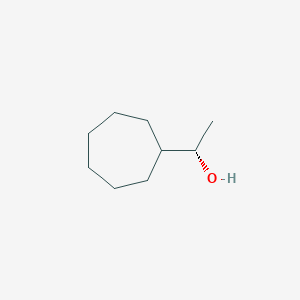
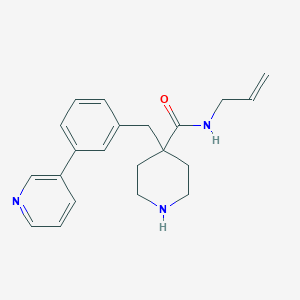
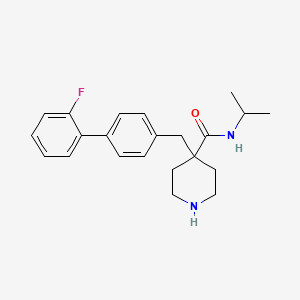
![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)
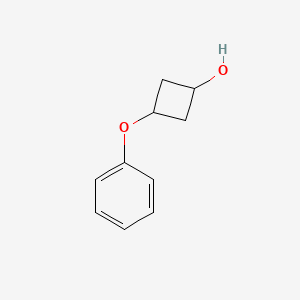
![3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1400160.png)
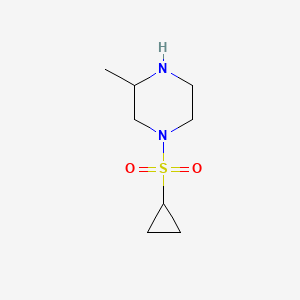
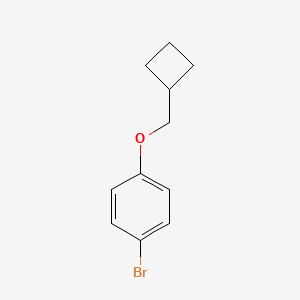
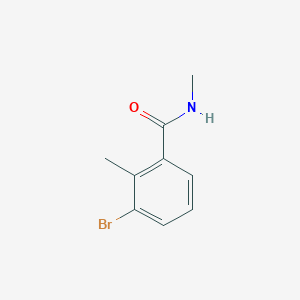
![2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol](/img/structure/B1400166.png)
